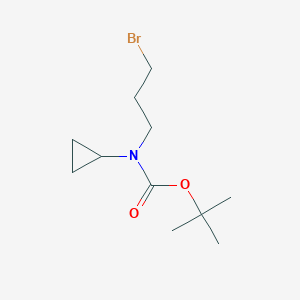

tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate: is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromopropyl chain, and a cyclopropyl group. This compound is often used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process by providing better control over reaction conditions and reducing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Elimination Reactions: Strong bases like potassium tert-butoxide are used, and the reactions are typically conducted at high temperatures.

Major Products:

Applications De Recherche Scientifique

Chemistry: tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing carbamates on enzyme activity and protein function. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Medicine: Its ability to modify enzyme activity makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and coatings .

Mécanisme D'action

The mechanism of action of tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate primarily involves its alkylating properties. The compound readily reacts with nucleophilic groups such as amines and thiols, resulting in the formation of covalent bonds. This alkylation can inhibit enzyme activity by modifying the active site of the enzyme, thereby preventing substrate binding and catalysis . The molecular targets and pathways involved depend on the specific enzyme or protein being studied.

Comparaison Avec Des Composés Similaires

- tert-Butyl N-(3-bromopropyl)carbamate

- tert-Butyl N-(2-bromoethyl)carbamate

- tert-Butyl N-(4-bromobutyl)carbamate

Comparison:

- tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This makes it particularly useful in applications where the cyclopropyl group is required for specific interactions or reactivity .

- The other similar compounds listed above lack the cyclopropyl group and therefore may not exhibit the same level of reactivity or specificity in certain chemical or biological contexts .

Activité Biologique

tert-Butyl N-(3-bromopropyl)-N-cyclopropylcarbamate is an organic compound with the molecular formula C11H20BrNO2. It is recognized for its diverse applications in biological research, particularly in studying enzyme activity and protein interactions. This article delves into the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of tert-butyl carbamate with 3-bromopropylamine, typically facilitated by a base such as triethylamine under inert conditions. The resulting product can be purified through recrystallization or chromatography. Its structure features a tert-butyl group, a bromopropyl chain, and a cyclopropyl group, which contribute to its unique reactivity profile.

The primary mechanism of action for this compound involves its ability to alkylate nucleophilic sites on enzymes. This interaction modifies the active site of enzymes, potentially inhibiting their function by preventing substrate binding. The presence of the cyclopropyl group enhances the compound's steric and electronic properties, making it a valuable tool in biochemical studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein Interaction Studies : It is utilized in studies examining how cyclopropyl-containing carbamates affect protein function, contributing to drug discovery efforts.

- Potential Therapeutic Applications : Due to its ability to modify enzyme activity, it holds promise in developing new pharmaceuticals aimed at specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Enzyme Activity Modulation : In a study focusing on enzyme kinetics, this compound was found to significantly alter the activity of serine hydrolases. The inhibition was attributed to the formation of covalent bonds with the active site residues.

- Drug Discovery Applications : Research involving this compound has been pivotal in identifying new inhibitors for cancer-related enzymes. Its unique structure allows for selective targeting, which is crucial in minimizing side effects associated with traditional therapies.

- Comparative Studies : When compared to similar compounds lacking the cyclopropyl moiety, this compound demonstrated enhanced reactivity and specificity towards certain enzymatic targets, underscoring the importance of structural features in biological activity.

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

tert-butyl N-(3-bromopropyl)-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWGFTQWJRGRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCBr)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.